molecular formula C7H7N3O4 B018535 N-Methyl-2,4-dinitroaniline CAS No. 2044-88-4

N-Methyl-2,4-dinitroaniline

Cat. No.: B018535
CAS No.: 2044-88-4
M. Wt: 197.15 g/mol
InChI Key: IQEJEZOCXWJNKR-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its applications in various fields, including agriculture and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2,4-dinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-2,4-dinitroaniline has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Methyl-2,4-dinitroaniline involves its interaction with tubulin proteins, inhibiting their polymerization. This disruption of microtubule formation affects cell division and growth, making it effective as a herbicide. The compound specifically targets the mitotic spindle apparatus, preventing proper chromosome segregation during cell division .

Comparison with Similar Compounds

  • Pendimethalin
  • Trifluralin
  • Oryzalin
  • Benfluralin

Comparison: N-Methyl-2,4-dinitroaniline shares structural similarities with other dinitroaniline compounds like pendimethalin and trifluralin. its unique methyl group on the nitrogen atom distinguishes it from these compounds. This structural difference can influence its reactivity and specificity in various applications. For instance, while all these compounds act as herbicides by targeting tubulin, the presence of the methyl group in this compound may affect its binding affinity and efficacy .

Properties

IUPAC Name

N-methyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEJEZOCXWJNKR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
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DSSTOX Substance ID

DTXSID80942616
Record name N-Methyl-2,4-dinitroaniline
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Molecular Weight

197.15 g/mol
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CAS No.

2044-88-4, 71607-48-2
Record name N-Methyl-2,4-dinitroaniline
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Record name 2,4-Dinitrophenylmethylamine
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Record name N-Methyl-2,4(or 2,6)-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-METHYL-2,4-DINITROANILINE
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Synthesis routes and methods

Procedure details

203.5 Parts of 99.5% 2,4-dinitrochlorobenzene are effectively stirred in 390 parts of water. The beige-coloured suspension is heated to 70° C in the course of 35 minutes, and at aprox. 46° C becomes a light brown emulsion. Then 120 parts by volume of a 41% aqueous solution of methylamine are added dropwise at 85° C bath temperature in the course of half an hour. During the dropwise addition the temperature rises to 88° C. The emulsion solidifies slowly and a thick yellow crust forms on the wall of the flask. Thereafter 103 parts by volume of 30% sodium hydroxide solution are added dropwise in the course of a further hour. The temperature falls to below 81° C. The crust gradually detaches itself from the wall of the flask and a yellow suspension forms. This suspension is heated to 90° C in the course of 15 minutes, stirred for 1 hour at 85° to 90° C, then cooled for 2 hours to 30° C and filtered by suction. As the filter cake still contains some lumps, it is stirred in 305 parts of water in a laboratory mixer, filtered by suction, washed with 1150 parts of water and dried at 60° C in vacuo, affording 193 parts of N-methyl-2,4-dinitro-aniline (97.8% of theory, referred to 2,4-dinitrochlorobenzene). The product has a melting point of 177°-178° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-Methyl-2,4-dinitroaniline in current research?

A1: this compound (MDNA) itself is not the primary focus of the provided research articles. Instead, it serves as a valuable analytical tool in environmental monitoring. Specifically, MDNA is a product formed when the reagent 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) reacts with atmospheric pollutants like ozone and nitrogen dioxide. This reaction allows researchers to indirectly quantify these pollutants using high-performance liquid chromatography (HPLC). [, ]

Q2: How is this compound generated in the context of atmospheric pollutant analysis?

A2: When MDNPH-coated silica gel cartridges are exposed to air samples, formaldehyde and acetaldehyde present in the air react with MDNPH to form their respective hydrazones. Simultaneously, any ozone and nitrogen dioxide present oxidize MDNPH, converting it into MDNA. [, ] This parallel reaction allows for the simultaneous capture and quantification of these four air pollutants.

Q3: What analytical technique is used to detect and quantify this compound alongside other analytes in air samples?

A3: High-performance liquid chromatography (HPLC) with UV detection is employed to separate and quantify MDNA alongside the formaldehyde and acetaldehyde hydrazones. These compounds are detected at a wavelength of 360 nm. [, ] This method allows researchers to determine the concentration of each pollutant in the original air sample.

Q4: Aside from its role in atmospheric analysis, has this compound been investigated in other research contexts?

A4: Yes, this compound has been identified as a metabolite of N-methylformamide in mice. [] This finding suggests potential metabolic pathways for N-methylformamide in mammals and highlights the potential for MDNA formation in biological systems.

Q5: Are there any documented synthetic procedures for this compound?

A5: While the provided research doesn't delve into the synthesis of MDNA itself, it mentions that N-alkyl nitroanilines, including this compound, can be synthesized by reacting the parent aniline with the required alkyl halide under specific conditions. [] This information suggests potential synthetic routes for researchers interested in obtaining MDNA for further investigations.

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